4-(2-Hydroxyethyl)phenylboronic acid
Overview
Description
4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO3 and a molecular weight of 165.98 . It is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Other synthesis methods involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further connected to a 2-hydroxyethyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)phenylboronic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Catalysis in Organic Synthesis
Phenylboronic acid derivatives, such as 4-(2-Hydroxyethyl)phenylboronic acid, have been explored for their catalytic properties in organic synthesis. For instance, certain phenylboronic acids have been found effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is significant for peptide synthesis (Wang, Lu, & Ishihara, 2018).
2. Development of Biosensors and Imaging Agents
Phenylboronic acid-functionalized compounds, including derivatives similar to 4-(2-Hydroxyethyl)phenylboronic acid, have been synthesized for specific interactions with biomolecules like sialic acids. These compounds have potential applications in two-photon imaging for cancer diagnostics and therapeutics (Li & Liu, 2021).
3. Supramolecular Assembly Design
Phenylboronic acids are used in the design and synthesis of supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid moiety is key in such assemblies (Pedireddi & Seethalekshmi, 2004).
4. Advanced Bio-Applications with Polymeric Nanomaterials
The unique chemistry of phenylboronic acid, including its derivatives, allows for the development of polymeric nanomaterials with advanced bio-applications, such as in drug delivery systems and biosensors (Lan & Guo, 2019).
5. Creation of Responsive Bio-Hydrogels
Innovations in hydrogel technology include the use of phenylboronic acid derivatives to create intelligent, responsive materials for potential applications in drug delivery and other fields. These hydrogels exhibit properties like glucose and pH-responsiveness, making them suitable for biomedical applications (Peng et al., 2018).
6. Pharmaceutical Synthesis
Phenylboronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, are vital intermediates in the synthesis of various biologically active compounds. Their role in creating complex molecules like arylcoumarins demonstrates their importance in pharmaceutical chemistry (Yamamoto & Kirai, 2008).
Safety And Hazards
Future Directions
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .
properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)phenylboronic acid | |
CAS RN |
137756-89-9 | |
Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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